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Abstract
Intracellular pH (pHi) is a critical regulator of numerous cellular processes, including enzyme

activity, cell proliferation, apoptosis, and ion transport. The ability to accurately measure pHi is

therefore essential for researchers in various fields, from basic cell biology to drug

development. This application note provides a detailed protocol for the measurement of

intracellular pH using the fluorescent indicator 6-Carboxyfluorescein (6-CF). We describe the

use of its membrane-permeant precursor, 6-Carboxyfluorescein diacetate (6-CFDA), for

efficient loading into live cells. The protocol covers all essential steps from reagent preparation

and cell loading to fluorescence measurement and calibration, enabling researchers to obtain

reliable and reproducible pHi data.

Introduction
6-Carboxyfluorescein is a fluorescent pH indicator that exhibits pH-dependent excitation,

making it suitable for ratiometric measurements of intracellular pH. The dye has a pKa of

approximately 6.5, providing good sensitivity within the physiological pH range.[1] For

intracellular applications, the non-fluorescent and membrane-permeant diacetate form, 6-

CFDA, is used.[2] Once inside the cell, ubiquitous intracellular esterases cleave the acetate

groups, converting 6-CFDA into the fluorescent and membrane-impermeant 6-

Carboxyfluorescein, thus trapping it in the cytoplasm.[2]

The principle of ratiometric pH measurement with 6-CF lies in its dual-excitation properties. The

fluorescence intensity upon excitation at approximately 490 nm is highly sensitive to pH
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changes, increasing with alkalinization.[2][3] Conversely, excitation at its isosbestic point,

around 440 nm, results in fluorescence that is largely independent of pH.[2] By calculating the

ratio of the fluorescence intensities emitted at a single wavelength (typically ~520-535 nm)

following excitation at these two wavelengths, a quantitative measure of pHi can be obtained

that is independent of dye concentration, cell path length, and photobleaching.[2]

Materials and Reagents
A comprehensive list of necessary materials and reagents is provided in the table below.
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Reagent/Material Supplier Catalog Number Storage

6-Carboxyfluorescein

diacetate (6-CFDA)
Various e.g., Biotium 51021 -20°C, desiccated

Dimethyl sulfoxide

(DMSO), anhydrous
Various

e.g., Sigma-Aldrich

D2650
Room Temperature

Pluronic F-127 Various
e.g., Invitrogen

P3000MP
Room Temperature

Hanks' Balanced Salt

Solution (HBSS)
Various e.g., Gibco 14025092 2-8°C

High Potassium

Calibration Buffer (pH

8.0)

See Protocol N/A 2-8°C

High Potassium

Calibration Buffer (pH

6.0)

See Protocol N/A 2-8°C

Nigericin, sodium salt Various
e.g., Cayman

Chemical 11333
-20°C

Ethanol, absolute Various N/A Room Temperature

96-well black, clear-

bottom microplates
Various e.g., Corning 3603 Room Temperature

Adherent or

suspension cells
User-provided N/A 37°C, 5% CO2

Fluorescence

microplate reader or

microscope

N/A N/A N/A

Experimental Protocols
Reagent Preparation
3.1.1. 6-CFDA Stock Solution (10 mM)
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Dissolve 4.6 mg of 6-Carboxyfluorescein diacetate (MW: 460.4 g/mol ) in 1 mL of anhydrous

DMSO.

Vortex until fully dissolved.

Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

Store at -20°C, protected from light and moisture.

3.1.2. Pluronic F-127 Stock Solution (20% w/v)

Dissolve 2 g of Pluronic F-127 in 10 mL of anhydrous DMSO.

Warm gently (up to 37°C) and vortex to dissolve.

Store at room temperature.

3.1.3. 6-CFDA Loading Solution (5 µM)

For 10 mL of loading solution, add 5 µL of 10 mM 6-CFDA stock solution to 10 mL of HBSS.

Add 10 µL of 20% Pluronic F-127 stock solution to aid in dye solubilization.

Vortex to mix. Prepare this solution fresh for each experiment.

3.1.4. Nigericin Stock Solution (10 mM)

Dissolve 7.47 mg of Nigericin, sodium salt (MW: 746.9 g/mol ) in 1 mL of absolute ethanol.

Vortex until fully dissolved.

Store at -20°C.

3.1.5. High Potassium Calibration Buffers Prepare a base buffer containing 140 mM KCl, 1 mM

MgCl₂, 2 mM CaCl₂, 10 mM glucose, and 20 mM of a suitable buffer (e.g., HEPES for pH 7.0-

8.0, MES for pH 6.0-7.0). Adjust the pH of the buffers to the desired values (e.g., 8.0, 7.5, 7.0,

6.5, 6.0) using 1 M KOH or 1 M HCl.
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Cell Loading with 6-CFDA
The following protocol is a general guideline and should be optimized for the specific cell type

and experimental conditions.

Cell Seeding: For adherent cells, seed them in a 96-well black, clear-bottom microplate at a

density that will result in a confluent monolayer on the day of the experiment. For suspension

cells, adjust the cell number to approximately 1-5 x 10⁵ cells per well.

Washing: Gently wash the cells twice with pre-warmed (37°C) HBSS to remove any residual

serum.

Dye Loading: Add 100 µL of the 5 µM 6-CFDA loading solution to each well.

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 30-60 minutes.[4][5] The

optimal loading time may vary depending on the cell type.

Washing: After incubation, gently wash the cells three times with pre-warmed HBSS to

remove any extracellular dye.

De-esterification: Add 100 µL of fresh HBSS to each well and incubate for an additional 30

minutes at 37°C to allow for complete de-esterification of the dye by intracellular esterases.

[6]

Fluorescence Measurement
Set the fluorescence microplate reader or microscope to the appropriate excitation and

emission wavelengths for 6-Carboxyfluorescein.

Excitation 1 (pH-sensitive): 490 nm

Excitation 2 (Isosbestic): 440 nm

Emission: 520 - 535 nm

Record the fluorescence intensity for each well at both excitation wavelengths. The ratio of

the fluorescence intensity at 490 nm to that at 440 nm (F₄₉₀/F₄₄₀) is proportional to the

intracellular pH.
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In Situ Calibration
An in situ calibration is essential to convert the fluorescence ratios into absolute pHi values.

This is achieved by using the K⁺/H⁺ ionophore nigericin to equilibrate the intracellular and

extracellular pH.

After the experimental measurements, aspirate the buffer from the wells.

Add 100 µL of the highest pH high potassium calibration buffer (e.g., pH 8.0) containing 10

µM nigericin to a set of wells.

Add 100 µL of the other pH calibration buffers (e.g., 7.5, 7.0, 6.5, 6.0) with 10 µM nigericin to

separate sets of wells.

Incubate for 5-10 minutes at 37°C to allow for pH equilibration.

Measure the fluorescence ratio (F₄₉₀/F₄₄₀) for each pH standard.

Plot the fluorescence ratio as a function of the extracellular pH to generate a calibration

curve.

Fit the data to a suitable equation (e.g., a sigmoidal dose-response curve) to determine the

pHi values of the experimental samples from their corresponding fluorescence ratios.

Data Presentation
The quantitative parameters for this protocol are summarized in the tables below for easy

reference.

Table 1: Reagent Concentrations
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Reagent
Stock
Concentration

Working
Concentration

Solvent

6-Carboxyfluorescein

diacetate
10 mM 5 µM DMSO

Pluronic F-127 20% (w/v) 0.02% (w/v) DMSO

Nigericin 10 mM 10 µM Ethanol

Table 2: Typical Experimental Parameters

Parameter Value

Cell Seeding Density (96-well) 1-5 x 10⁵ cells/well

6-CFDA Loading Time 30-60 minutes

De-esterification Time 30 minutes

Calibration Incubation Time 5-10 minutes

Excitation Wavelength 1 490 nm

Excitation Wavelength 2 440 nm

Emission Wavelength 520 - 535 nm

Visualizations
The following diagrams illustrate the key processes involved in the measurement of intracellular

pH using 6-Carboxyfluorescein.
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Caption: Cellular uptake and activation of 6-Carboxyfluorescein diacetate (6-CFDA).
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Caption: Experimental workflow for intracellular pH measurement.
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Caption: Principle of ratiometric pH measurement with 6-Carboxyfluorescein.

Conclusion
The protocol described in this application note provides a robust and reliable method for

measuring intracellular pH using the fluorescent indicator 6-Carboxyfluorescein. The use of the

diacetate form allows for efficient loading into a wide variety of cell types, and the ratiometric

measurement approach minimizes experimental variability, leading to more accurate and

reproducible results. By following the detailed steps for reagent preparation, cell loading,

fluorescence measurement, and in situ calibration, researchers can confidently investigate the

role of intracellular pH in their specific biological systems of interest.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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